Sulindac, trans-(S)- is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. It is primarily used for its analgesic and anti-inflammatory properties and is marketed under the brand name Clinoril. The compound has gained attention for its potential applications in cancer prevention, particularly in colorectal cancer, due to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and tumorigenesis .
Sulindac is synthesized from indene derivatives and is characterized by its unique chemical structure, which includes a sulfinyl group. It is classified as a small molecule drug that has received approval for clinical use. The compound exists in two stereoisomeric forms: the trans-(S)-isomer, which is pharmacologically active, and the cis-isomer, which has different properties and activities .
The synthesis of Sulindac involves several key steps:
Sulindac has a distinct molecular structure represented by the formula . Its structural features include:
Sulindac undergoes various chemical reactions, primarily involving:
The exact mechanism of action of Sulindac remains partially understood but involves several key processes:
Sulindac possesses several notable physical and chemical properties:
Sulindac has several significant applications in scientific research and medicine:
While trans-(S)-Sulindac is a known COX-1/COX-2 inhibitor, its chemopreventive and antineoplastic properties involve several COX-independent pathways. These mechanisms enable selective targeting of carcinogenic processes without solely relying on prostaglandin suppression.
trans-(S)-Sulindac's bioactive sulfide metabolite (SSi) selectively inhibits oncogenic Ha-Ras-mediated transformation, as demonstrated in NIH3T3 fibroblast focus-formation assays. SSi (50 µM) suppressed Ha-Ras-induced foci by >80% (p<0.04) but showed no activity against v-Src, Gα12, or Gα13 transformation [6]. This specificity arises from SSi’s disruption of Ras membrane localization and GTP-loading, preventing downstream RAF activation. SSi further inhibits BRAF/CRAF dimerization and MEK/ERK phosphorylation in KRAS-mutant colorectal and pancreatic cancer models, inducing G1 cell-cycle arrest at pharmacologically relevant concentrations (10–25 µM) [2] [6]. The differential effects on RAS isoforms (KRAS > HRAS) align with clinical mutation patterns, suggesting therapeutic utility in gastrointestinal cancers.
Table 1: Impact of Sulindac Sulfide on RAS/RAF/ERK Pathway Components
Target | Effect of SSi | Functional Consequence | Experimental Model |
---|---|---|---|
Ha-Ras | Inhibition of GTP-loading | Blocked transformation | NIH3T3 fibroblasts |
BRAF(V600E) | Suppression of dimerization | Reduced MEK/ERK phosphorylation | Colorectal cancer cells |
CRAF | Altered phosphorylation | Paradoxical activation prevented | Pancreatic cancer xenografts |
ERK1/2 | Reduced phosphorylation (T202/Y204) | G1 cell-cycle arrest | TNBC organoids |
SSi acts as a partial agonist of PPARγ, inducing transactivation at 25–100 µM in luciferase reporter assays. This interaction upregulates pro-differentiation genes (e.g., CD36, ADIPOQ) and downregulates cyclin D1 in breast and colon adenocarcinoma cells [5] [8]. In triple-negative breast cancer (TNBC), PPARγ activation by SSi suppresses stemness markers (OCT4, NANOG) and synergizes with γ-secretase inhibition to reduce mammosphere formation by 60–75% (p<0.01) [5]. PPARδ inhibition occurs concurrently, blocking β-catenin stabilization and COX-2 induction—key drivers of colorectal carcinogenesis [8]. The dual PPARγ/δ modulation shifts the metabolic phenotype from glycolysis to oxidative phosphorylation, sensitizing tumors to immunotherapy.
SSi inhibits IKKβ phosphorylation and p65 nuclear translocation at concentrations ≥20 µM, suppressing NF-κB transcriptional activity by >50% in TNFα-stimulated cancer cells [4] [5]. In TNBC models, this downregulates NF-κB-dependent anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-inflammatory mediators (COX-2, iNOS). Crucially, SSi disrupts the Jagged1/Notch/NF-κB positive feedback loop, reducing IL-6 and TGF-β secretion that promotes tumor-associated macrophage infiltration [5]. In vivo, NF-κB suppression correlates with 40–60% reductions in xenograft growth without T-cell inhibition—a key advantage over canonical γ-secretase inhibitors [5].
trans-(S)-Sulindac requires reductive bioactivation to its sulfide metabolite (SSi) for therapeutic activity. This conversion is catalyzed predominantly by methionine sulfoxide reductase A (MsrA), which exhibits stereospecificity for the (S)-sulfoxide epimer [7] [10]. In vitro assays using recombinant human MsrA demonstrate a Km of 85 µM and Vmax of 12 nmol/min/mg for (S)-sulindac reduction—30-fold more efficient than MsrB [10]. Calf liver subfractionation confirms MsrA localization in mitochondria and microsomes, with specific activity rankings: liver > kidney > brain. The reaction utilizes thioredoxin reductase (TrxR)/thioredoxin (Trx) as electron donors, linking sulindac activation to cellular redox homeostasis. Genetic ablation of MSRA in murine models reduces SSi formation by >80%, confirming its dominance over gut microbiota-mediated reduction [10].
Table 2: Enzymatic Systems in Sulindac Metabolism
Enzyme/System | Role | Reduction Efficiency (vs. Control) | Tissue Distribution |
---|---|---|---|
MsrA | (S)-sulindac → sulindac sulfide | 100% (reference) | Mitochondria (liver, kidney) |
MsrB | Minimal activity | <5% | Ubiquitous, low activity |
Gut microbiota | Minor reduction | 15–20% | Intestinal lumen |
Hepatic P450 | Oxidation to sulfone (SSo) | N/A | Liver microsomes |
Sulindac sulfone (SSo), the irreversible oxidation product, accumulates in plasma at 200–800 µM during chronic dosing. Despite lacking COX inhibitory activity, SSo induces apoptosis in head and neck squamous cell carcinoma (HNSCC) via caspase-3/7 activation and poly (ADP-ribose) polymerase (PARP) cleavage [4]. This occurs through PPARγ-independent upregulation of the pro-apoptotic protein NAG-1 (50–200% increase at 400 µM) and inhibition of cGMP phosphodiesterase, elevating p53 stability [4] [9]. In HNSCC xenografts, SSo (800 µM) achieves tumor growth inhibition comparable to cisplatin but without nephrotoxicity. Unlike SSi, SSo does not inhibit 5-lipoxygenase (5-LO) or NF-κB, indicating distinct mechanisms. Its efficacy correlates with tissue sulfone concentrations >400 µM—a threshold achievable in clinical chemoprevention [4] [9].
While not explicitly outlined, emerging targets include:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: